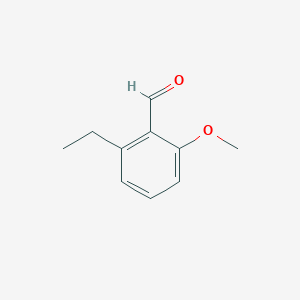

2-Ethyl-6-methoxybenzaldehyde

描述

Contextual Significance within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a cornerstone of organic chemistry, prized for their versatile reactivity. wisdomlib.org The aldehyde functional group serves as an electrophilic site, readily participating in a wide array of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard additions. They are fundamental intermediates in the synthesis of numerous products, ranging from pharmaceuticals and agrochemicals to dyes and fragrances. wisdomlib.orgopenpr.com

The significance of a specific aromatic aldehyde like 2-Ethyl-6-methoxybenzaldehyde lies in the influence of its substituents on the reactivity of the aromatic ring and the aldehyde group. The methoxy (B1213986) group (-OCH₃) is an ortho-, para-directing activator, donating electron density to the ring through resonance, while the ethyl group (-CH₂CH₃) is a weak ortho-, para-directing activator through induction. Their placement at the 2 and 6 positions sterically hinders the adjacent aldehyde group, which can influence reaction kinetics and stereochemical outcomes. This steric shielding is a key feature exploited by synthetic chemists to achieve regioselectivity in reactions that might otherwise yield a mixture of products. The compound serves as a model for studying the interplay of steric and electronic effects in ortho-disubstituted benzaldehydes.

Research Landscape and Scholarly Contributions

While dedicated research focusing exclusively on this compound is limited, the academic landscape for closely related 2,6-disubstituted benzaldehydes is quite active. Scholarly work in this area provides a framework for understanding the synthesis and potential applications of this specific molecule.

A significant area of research involves the development of synthetic routes to access such regiochemically defined structures. For instance, studies on the preparation of various 2-alkoxy-6-methoxybenzaldehydes have detailed methods like the directed ortho-metalation followed by formylation. One established procedure involves treating a 1-alkoxy-3-methoxybenzene with n-butyllithium (n-BuLi) and then quenching with dimethylformamide (DMF) to introduce the aldehyde group at the desired position between the two substituents. semanticscholar.org This methodology is applicable for synthesizing a range of 2-alkoxy-6-methoxybenzaldehydes and provides a reliable pathway to compounds like this compound. semanticscholar.org

Furthermore, substituted methoxybenzaldehydes are frequently used as key intermediates in the synthesis of complex molecular targets. For example, 2-iodo-6-methoxybenzaldehyde (B1504799) has been utilized as a precursor in the synthesis of novel tetracyclic compounds evaluated as protein kinase inhibitors for potential therapeutic applications. rsc.org Similarly, other isomers like 2-hydroxy-4-methoxybenzaldehyde (B30951) and 2-hydroxy-6-methoxybenzaldehyde (B112916) are investigated for their antimicrobial, antioxidant, and enzyme-inhibiting properties, often serving as foundational structures in medicinal chemistry programs. biosynth.comchemfaces.comresearchgate.net These studies highlight the role of substituted benzaldehydes as crucial building blocks in drug discovery and materials science. sigmaaldrich.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 909532-77-0 | bldpharm.coma2bchem.com |

| Molecular Formula | C₁₀H₁₂O₂ | bldpharm.coma2bchem.com |

| Molecular Weight | 164.20 g/mol | bldpharm.coma2bchem.com |

| MDL Number | MFCD18904853 | bldpharm.coma2bchem.combldpharm.com |

Table 2: Expected Spectroscopic Data for this compound (based on analogous compounds) Note: This data is inferred from published spectra of structurally similar compounds, such as 2-Propoxy-6-methoxybenzaldehyde, and represents expected values. semanticscholar.org

| Spectrum Type | Expected Chemical Shifts (δ) / Signals |

|---|---|

| ¹H NMR | ~10.5 ppm (s, 1H, CHO), ~7.4 ppm (t, 1H, Ar-H), ~6.6 ppm (d, 2H, Ar-H), ~3.9 ppm (s, 3H, -OCH₃), ~2.7 ppm (q, 2H, -CH₂-), ~1.2 ppm (t, 3H, -CH₃) |

| ¹³C NMR | ~189 ppm (C=O), ~162 ppm (C-OCH₃), ~161 ppm (C-Ethyl), ~136 ppm (Ar-C), ~114 ppm (Ar-C), ~104 ppm (Ar-CH), ~56 ppm (-OCH₃), ~23 ppm (-CH₂-), ~14 ppm (-CH₃) |

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound and its analogs is primarily driven by its potential as a specialized chemical intermediate. The main objectives of research in this area can be summarized as follows:

Development of Efficient Synthetic Protocols: A primary goal is to establish high-yield, scalable, and regioselective methods for the synthesis of 2,6-disubstituted benzaldehydes. This includes optimizing existing methods like directed ortho-metalation and exploring novel catalytic approaches. semanticscholar.org

Investigation as a Synthetic Building Block: Researchers aim to explore the utility of this compound in constructing more complex molecular architectures. This involves studying its reactivity in various name reactions and its application in the total synthesis of natural products or designed functional molecules. sigmaaldrich.comevitachem.com

Probing Steric and Electronic Effects: The compound serves as an excellent substrate for fundamental studies in physical organic chemistry. Academic inquiry focuses on quantifying how the steric bulk of the ethyl group and the electronic nature of the methoxy group modulate the reactivity of the aldehyde and the aromatic ring.

Medicinal Chemistry Applications: Drawing analogies from other substituted benzaldehydes, a key objective is to use this compound as a scaffold to synthesize novel compounds for biological screening. rsc.orgchemfaces.com The goal is to discover new molecules with potential therapeutic value, such as enzyme inhibitors or receptor antagonists. biosynth.com

A guided inquiry approach using related aromatic aldehydes in undergraduate organic chemistry labs has also been proposed as a pedagogical tool to enhance students' understanding of reaction mechanisms and spectroscopic analysis. tandfonline.com

Structure

3D Structure

属性

IUPAC Name |

2-ethyl-6-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-5-4-6-10(12-2)9(8)7-11/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEZVBBMMLYFQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethyl 6 Methoxybenzaldehyde

Traditional Reaction Pathways and Mechanistic Insights

Traditional syntheses of substituted benzaldehydes rely on well-established reaction families, primarily electrophilic aromatic substitution and the transformation of pre-functionalized aromatic rings. The success of these methods depends heavily on understanding the electronic and steric effects of the substituents to guide the introduction of the formyl group to the desired position.

Direct formylation of an aromatic ring is a primary strategy for installing an aldehyde group. For the synthesis of 2-Ethyl-6-methoxybenzaldehyde, the logical precursor would be 1-ethyl-3-methoxybenzene (B1265650). In this precursor, both the methoxy (B1213986) and ethyl groups are activating and direct incoming electrophiles to the ortho and para positions. The positions ortho to the methoxy group are 2 and 6, while the para position is 4. Similarly, the positions ortho to the ethyl group are 2 and 6, with the para position at 4. Consequently, positions 2, 4, and 6 are all electronically activated for electrophilic attack. The challenge lies in directing the formylation exclusively to the 2-position (which is equivalent to the 6-position).

Several classical formylation reactions could be considered:

Vilsmeier-Haack Reaction : This reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich arenes. nrochemistry.comyoutube.comchemistrysteps.com The electrophile in this reaction, a chloroiminium ion, is relatively bulky. While the reaction is highly effective for activated rings, achieving regioselectivity between the ortho and para positions can be challenging. youtube.com For 1-ethyl-3-methoxybenzene, a mixture of 2-formyl, 4-formyl, and potentially di-formylated products could arise.

Gattermann-Koch Reaction : This method uses carbon monoxide and hydrochloric acid with a catalyst system like AlCl3/CuCl to introduce a formyl group. vedantu.comwikipedia.orgthermofisher.com However, the Gattermann-Koch reaction is generally not applicable to phenol (B47542) ethers like anisoles, limiting its utility for this specific synthesis. wikipedia.orgbyjus.com

Directed Ortho-Metalation (DoM) : A more regioselective approach involves ortho-lithiation. The methoxy group is a potent directed metalation group (DMG). By treating 1-ethyl-3-methoxybenzene with a strong organolithium base like n-butyllithium (n-BuLi), a lithium atom can be selectively introduced at the 2-position, directed by coordination with the methoxy group's oxygen. This aryllithium intermediate can then be quenched with an electrophilic formylating agent, such as DMF, to yield this compound with high regioselectivity. semanticscholar.org This strategy effectively overcomes the electronic preference for the para position and the steric hindrance at the ortho position, making it a superior method for this target. Research on the synthesis of 2,6-dialkoxybenzaldehydes from 1,3-dialkoxybenzene precursors has demonstrated that lithiation followed by formylation with DMF proceeds with high regioselectivity to the C-2 position. semanticscholar.orgresearchgate.netsemanticscholar.org

| Reaction | Formylating Agent | Catalyst/Reagent | Applicability & Regioselectivity Notes |

| Vilsmeier-Haack | DMF / POCl₃ | None | Applicable to electron-rich anisoles. organic-chemistry.org May produce a mixture of 2- and 4-isomers due to competing electronic and steric effects. |

| Gattermann-Koch | CO / HCl | AlCl₃ / CuCl | Generally unsuitable for phenolic ethers. wikipedia.org |

| Directed Ortho-Metalation | n-BuLi then DMF | None | Highly regioselective for the 2-position due to the directing effect of the methoxy group. Considered the most effective approach. semanticscholar.org |

An alternative to direct formylation is the transformation of a functional group already present on a suitably substituted precursor. This multi-step approach can offer excellent control over isomer formation.

Oxidation of a Benzyl (B1604629) Alcohol : A robust method involves the synthesis of 2-ethyl-6-methoxybenzyl alcohol as an intermediate, followed by its oxidation to the aldehyde. The benzyl alcohol precursor can be prepared through various means, including the Grignard reaction of methyl 2-methoxybenzoate (B1232891) followed by functional group manipulation. The subsequent oxidation of the benzyl alcohol to this compound can be achieved with a wide range of reagents. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations. Phase-transfer catalysis has also been employed for the oxidation of substituted benzyl alcohols. chegg.comijasrm.com

Oxidation of a Toluene (B28343) Derivative : The synthesis could start from 2-ethyl-6-methoxytoluene. The oxidation of the benzylic methyl group to an aldehyde is possible but can be challenging to perform selectively. Methods might include radical bromination with N-bromosuccinimide (NBS) followed by hydrolysis (Sommelet reaction) or controlled oxidation using specific catalysts. Dicopper(II) complexes have been shown to initiate C-H bond oxidation in toluene and ethylbenzene. scispace.com

Reduction of a Benzonitrile or Benzoyl Chloride : If the corresponding 2-ethyl-6-methoxybenzonitrile is accessible, it can be partially reduced to the aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. Similarly, the reduction of a 2-ethyl-6-methoxybenzoyl chloride using a poisoned catalyst (e.g., Rosenmund reduction) would also yield the target aldehyde.

| Precursor Compound | Transformation | Key Reagents | Advantages/Disadvantages |

| 2-Ethyl-6-methoxybenzyl alcohol | Oxidation | PCC, PDC, DMP, Swern Oxidation | High yields, mild conditions, avoids over-oxidation. Requires synthesis of the alcohol precursor. chegg.com |

| 2-Ethyl-6-methoxytoluene | Benzylic Oxidation | NBS/hydrolysis; Catalytic O₂ | Utilizes a simpler precursor. Can be difficult to control and may result in over-oxidation or low yields. scispace.com |

| 2-Ethyl-6-methoxybenzonitrile | Partial Reduction | DIBAL-H | Effective for nitrile precursors. Requires low temperatures and careful stoichiometric control. |

| 2-Ethyl-6-methoxybenzoyl chloride | Partial Reduction | H₂, Pd/BaSO₄ (Rosenmund) | Classic named reaction. Catalyst can be sensitive. Requires synthesis of the acid chloride. |

Stereoselective Synthesis of Related Enantiomers and Chiral Precursors

While specific literature on the direct stereoselective synthesis of this compound is not extensively available, the principles of asymmetric synthesis can be applied to create chiral precursors that could lead to the desired enantiomerically enriched product. Methodologies for achieving stereoselectivity often involve the use of chiral catalysts, auxiliaries, or reagents to influence the three-dimensional arrangement of atoms in the product.

One common strategy is the use of chiral catalysts in reactions such as asymmetric alkylation or cross-coupling. For instance, a chiral ligand complexed to a metal center can create a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer over the other. Although not specifically documented for this compound, research into the asymmetric synthesis of other ortho-substituted benzaldehydes provides a conceptual framework.

Another approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This method has been successfully employed in a wide range of asymmetric syntheses.

Enzymatic resolutions represent a powerful tool for obtaining enantiomerically pure compounds. Enzymes, being inherently chiral, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. This technique could be applied to a racemic precursor of this compound to isolate a single enantiomer.

Below is a conceptual table illustrating potential strategies for the stereoselective synthesis of a chiral precursor to this compound.

| Strategy | Description | Potential Chiral Precursor |

| Asymmetric Alkylation | Use of a chiral catalyst to introduce an ethyl group stereoselectively to a 2-hydroxy-6-methoxybenzaldehyde (B112916) derivative. | (R)- or (S)-2-ethyl-2-hydroxy-6-methoxycyclohexanone |

| Chiral Auxiliary | Attachment of a chiral auxiliary to a precursor molecule to direct the stereoselective introduction of the ethyl group. | A derivative of 2-methoxybenzoic acid with a covalently bonded chiral auxiliary. |

| Enzymatic Resolution | Separation of a racemic mixture of a chiral precursor using a stereoselective enzyme. | Racemic 1-(2-methoxy-6-hydroxyphenyl)ethanol |

This table is illustrative of general strategies and does not represent experimentally verified methods for the specific target compound.

Chemo-, Regio-, and Stereoselectivity Control in Synthetic Operations

Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in the synthesis of highly substituted aromatic compounds.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the context of synthesizing this compound, this could involve the selective reaction at the aldehyde group without affecting the methoxy or ethyl substituents, or vice versa.

Regioselectivity is the control of the position of a chemical reaction. For instance, in the functionalization of a substituted benzene (B151609) ring, directing a new substituent to a specific ortho, meta, or para position is a key regioselective challenge. Directed ortho-metalation is a powerful technique that can be used to achieve high regioselectivity in the substitution of aromatic rings.

Stereoselectivity , as discussed previously, is the control over the formation of stereoisomers.

The interplay of these three selectivity aspects is crucial. For example, in a reaction to introduce the ethyl group onto a precursor, the catalyst and reaction conditions must be chosen to ensure the reaction occurs at the correct position on the aromatic ring (regioselectivity), on the intended functional group (chemoselectivity), and with the desired 3D orientation (stereoselectivity).

The following table outlines key considerations for achieving selectivity in the synthesis of substituted benzaldehydes.

| Selectivity Type | Key Control Factors | Example Application |

| Chemoselectivity | Protecting groups, catalyst choice, reaction conditions (temperature, solvent). | Selective reduction of a nitro group in the presence of an aldehyde. |

| Regioselectivity | Directing groups, steric hindrance, electronic effects of substituents. | Ortho-lithiation directed by a methoxy group to introduce a substituent at a specific position. |

| Stereoselectivity | Chiral catalysts, chiral auxiliaries, chiral reagents, enzymatic reactions. | Asymmetric hydrogenation of a double bond to create a chiral center. |

This table provides a general overview of selectivity control in organic synthesis.

Reactivity and Reaction Mechanisms of 2 Ethyl 6 Methoxybenzaldehyde

Carbonyl Group Reactivity

The aldehyde functional group is the most reactive site for many transformations, characterized by the electrophilic nature of its carbonyl carbon.

The carbonyl carbon of 2-ethyl-6-methoxybenzaldehyde is susceptible to attack by various nucleophiles. In these reactions, the nucleophile adds to the carbonyl carbon, and the carbonyl oxygen is protonated, typically in a subsequent step, to yield an alcohol. The rate of nucleophilic addition is influenced by the electronic properties of the substituents on the aromatic ring. The methoxy (B1213986) group (-OCH3) is an electron-donating group, which tends to decrease the electrophilicity (positive character) of the carbonyl carbon, thereby slowing the rate of nucleophilic attack compared to unsubstituted benzaldehyde (B42025). doubtnut.comstudy.com Conversely, strong electron-withdrawing groups increase the reactivity of the carbonyl carbon toward nucleophiles. doubtnut.comstudy.com

Common nucleophilic addition reactions include the addition of organometallic reagents (like Grignard or organolithium reagents) to form secondary alcohols and the addition of cyanide to form cyanohydrins.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol |

| Organometallic | Phenylmagnesium bromide (PhMgBr) | Secondary alcohol |

| Cyanide | Hydrogen cyanide (HCN) / KCN | Cyanohydrin |

Condensation reactions are a vital class of carbon-carbon bond-forming reactions for aldehydes. wikipedia.org this compound, lacking α-hydrogens, cannot form an enolate itself and thus acts exclusively as the electrophilic partner in these reactions. wikipedia.org

In the Aldol (B89426) condensation , an enolate (formed from another aldehyde or ketone possessing α-hydrogens) attacks the carbonyl carbon of this compound. magritek.comstudy.com The initial β-hydroxy carbonyl adduct readily undergoes dehydration (loss of a water molecule) under the reaction conditions to yield a stable, conjugated α,β-unsaturated aldehyde or ketone. wikipedia.orgmagritek.com The reaction is typically catalyzed by a base or acid. magritek.com

The Knoevenagel condensation is a related reaction where the nucleophile is a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid, diethyl malonate, or malononitrile. wikipedia.orgsigmaaldrich.com The reaction is generally catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgresearchgate.net The process involves a nucleophilic addition followed by a dehydration step to produce a conjugated system. sigmaaldrich.comresearchgate.net

Table 2: Condensation Reactions with this compound

| Reaction Name | Nucleophilic Partner Example | Catalyst | Product Type |

|---|---|---|---|

| Aldol Condensation | Acetone | Sodium hydroxide (B78521) (NaOH) | α,β-Unsaturated ketone |

| Aldol Condensation | Cyclohexanone | Sodium hydroxide (NaOH) | α,β-Unsaturated ketone |

| Knoevenagel Condensation | Diethyl malonate | Piperidine | Diethyl 2-((2-ethyl-6-methoxyphenyl)methylene)malonate |

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The transformation of the aldehyde to a carboxylic acid is a common synthetic procedure. A variety of oxidizing agents can be employed for this purpose. For instance, a related compound, 2-methoxy-6-methylbenzaldehyde, can be effectively oxidized to 2-methoxy-6-methylbenzoic acid using sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger. chegg.com Other common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2-ethyl-6-methoxyphenyl)methanol. This is typically achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another effective method for this reduction.

Table 3: Oxidation and Reduction of this compound

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | Sodium chlorite (NaClO₂) | 2-Ethyl-6-methoxybenzoic acid |

Ethyl Side-Chain Reactivity

The ethyl group attached to the benzene (B151609) ring of this compound is a key site for chemical reactivity. The carbon atom directly attached to the aromatic ring, known as the benzylic carbon, is particularly susceptible to reaction due to the ability of the benzene ring to stabilize intermediates such as radicals or carbocations through resonance.

Aliphatic Functionalization and Derivatization

The benzylic position of the ethyl side-chain is the primary target for aliphatic functionalization. The presence of at least one hydrogen atom on this benzylic carbon is crucial for many of these transformations. libretexts.org Reactions at this position allow for the introduction of new functional groups, leading to a variety of derivatives.

One of the most common functionalization reactions for alkylbenzene side-chains is free-radical halogenation. This reaction typically involves the use of a halogen (e.g., Br₂) in the presence of light or a radical initiator. The mechanism proceeds via the abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical. This intermediate then reacts with a halogen molecule to form the halogenated product. For this compound, this would lead to the formation of 2-(1-haloethyl)-6-methoxybenzaldehyde.

| Reaction Type | Reagents | Expected Product |

| Benzylic Halogenation | Br₂, light/heat | 2-(1-Bromoethyl)-6-methoxybenzaldehyde |

| Benzylic Halogenation | Cl₂, light/heat | 2-(1-Chloroethyl)-6-methoxybenzaldehyde |

These halogenated derivatives serve as versatile intermediates for further synthesis, enabling the introduction of nucleophiles to create alcohols, ethers, amines, and other functional groups at the benzylic position.

Oxidative Cleavage and Chain Elongation

The ethyl side-chain can undergo oxidative cleavage under treatment with strong oxidizing agents. When an alkylbenzene has a benzylic hydrogen, it can be oxidized to a carboxylic acid. libretexts.orgunizin.org Potent reagents like potassium permanganate (KMnO₄) or chromic acid will oxidize the entire alkyl chain, regardless of its length, to a carboxyl group (–COOH). libretexts.org In this process, the bond between the benzylic carbon and the second carbon of the ethyl group is cleaved.

For this compound, this reaction would convert the ethyl group into a carboxylic acid, yielding 2-formyl-3-methoxybenzoic acid. The reaction mechanism is complex but is understood to involve the initial attack at the benzylic C-H bond, which is the most reactive site. libretexts.orglibretexts.org

| Starting Material | Oxidizing Agent | Product |

| This compound | 1. KMnO₄, OH⁻, heat2. H₃O⁺ | 2-Formyl-3-methoxybenzoic acid |

| Ethylbenzene | 1. KMnO₄, OH⁻, heat2. H₃O⁺ | Benzoic Acid |

Chain elongation, the process of extending the length of the side-chain, is a more complex synthetic challenge. It typically requires a multi-step approach. One hypothetical route could involve the initial halogenation of the ethyl group at the benzylic position, as described in section 3.3.1. The resulting halo-derivative could then participate in reactions, such as with cyanide followed by hydrolysis or with organometallic reagents, to add carbon atoms to the chain.

Advanced Mechanistic Investigations

Catalysis in this compound Transformations

While specific catalytic studies on this compound are not extensively documented, the principles of catalysis applied to similar aromatic aldehydes and alkylbenzenes provide significant insight. Catalysts are crucial for controlling the selectivity and efficiency of transformations involving both the aldehyde and the ethyl side-chain.

For side-chain oxidation, transition metal salts, such as those of Cobalt(III), are used industrially to catalyze the oxidation of alkylbenzenes using air as the oxidant. unizin.org Such catalytic systems often proceed through radical mechanisms involving the formation of benzylic radicals. unizin.org

Transformations of the aldehyde group, such as catalytic hydrogenation to an alcohol (2-Ethyl-6-methoxybenzyl alcohol) or reductive amination to an amine, typically employ metal catalysts. Nickel-based catalysts, for instance, are effective for the hydrogenation of aldehydes. researchgate.net Studies on related compounds like 2-ethyl-2-hexenal (B1232207) show that catalysts like Raney Nickel can facilitate the complete reduction of both C=C and C=O bonds. researchgate.net

| Transformation | Catalyst Type | Example Catalyst |

| Side-Chain Oxidation | Transition Metal Salt | Co(III) salts |

| Aldehyde Hydrogenation | Nickel-based | Raney Nickel |

| Aromatic Ring Hydrogenation | Platinum or Rhodium | Rhodium on Carbon (Rh/C) |

Photochemical and Electrochemical Reactions

Photochemical and electrochemical methods offer alternative, often milder, pathways for initiating reactions in molecules like this compound. These techniques can generate highly reactive intermediates.

Photochemical reactions, initiated by the absorption of light, can lead to the formation of excited states or radical species. For instance, mechanistic studies on related compounds suggest that a photo-excited species can abstract a hydrogen atom from a benzylic position to form a benzylic radical. researchgate.net This radical can then react further, for example, with molecular oxygen.

Electrochemical methods use an electric potential to drive oxidation or reduction reactions. Electrochemical oxidation can be a powerful tool for functionalizing C-H bonds. Studies on benzylamines have shown that a single-electron oxidation at an anode can generate a radical cation, initiating a sequence of steps that can lead to bond cleavage or functionalization. nih.gov In the case of this compound, electrochemical oxidation could potentially be used to selectively oxidize the benzylic position of the ethyl group. The source of oxygen in some of these reactions has been identified as water present in the reaction medium. nih.gov

Reaction Kinetics and Thermodynamic Studies

For example, kinetic studies on the catalytic hydrogenation of 2-ethyl-2-hexenal over nickel-based catalysts have been performed. researchgate.net Such research determines key parameters like the reaction order and activation energy. In one study, the hydrogenation of the C=C bond was found to be easier (lower activation energy) than the hydrogenation of the C=O bond. researchgate.net

A kinetic study on the transformations of this compound would involve:

Monitoring Reactant/Product Concentration: Systematically measuring the concentration of the starting material and products over time under various conditions (temperature, pressure, catalyst loading).

Determining Reaction Order: Analyzing how the reaction rate changes with the concentration of each reactant to establish the rate law.

Calculating Activation Energy (Ea): Measuring the reaction rate at different temperatures to determine the minimum energy required for the reaction to occur, often using the Arrhenius equation.

The table below shows example kinetic data from a study on the hydrogenation of 2-ethyl-2-hexenal, illustrating the type of information gained from such analyses. researchgate.net

| Reaction Step | Activation Energy (kJ/mol) | Reaction Type |

| 2-ethyl-2-hexenal to 2-ethyl-hexanal | 33.66 | Hydrogenation of C=C bond |

| 2-ethyl-hexanal to 2-ethyl-hexanol | 58.39 | Hydrogenation of C=O bond |

Thermodynamic studies would focus on the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for potential reactions, determining their spontaneity and equilibrium positions.

Spectroscopic and Analytical Research Methodologies for Structural Elucidation and Mechanistic Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Ethyl-6-methoxybenzaldehyde, ¹H and ¹³C NMR are fundamental for confirming the presence and arrangement of the ethyl, methoxy (B1213986), aldehyde, and aromatic ring substituents.

In a typical ¹H NMR spectrum of a substituted benzaldehyde (B42025), the aldehyde proton appears at a characteristic downfield chemical shift (δ 9-10 ppm) due to the deshielding effect of the carbonyl group. docbrown.info The aromatic protons resonate in the region of δ 6.5-8.5 ppm, with their specific shifts and coupling patterns dictated by the electronic effects of the substituents. orgchemboulder.com The protons of the ethyl and methoxy groups would appear in the upfield region, with the methoxy protons as a singlet and the ethyl group protons as a characteristic quartet and triplet. orgchemboulder.com Studies on various aromatic aldehydes and ketones have provided a comprehensive understanding of how carbonyl anisotropies and steric effects influence these chemical shifts. modgraph.co.ukuq.edu.au

While one-dimensional (1D) NMR provides essential data, complex structures often require multi-dimensional (2D) NMR experiments to unambiguously assign all signals. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map out the complete molecular structure.

COSY: This experiment reveals proton-proton (¹H-¹H) couplings, which is crucial for identifying adjacent protons. For this compound, it would confirm the connectivity within the ethyl group (CH₂ to CH₃) and map the coupling network of the three adjacent protons on the aromatic ring.

HSQC: This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the carbon atom attached to each proton.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon and the aromatic carbons bonded to the substituents) and for piecing together the entire molecular skeleton by connecting different functional groups. For instance, it would show correlations from the aldehyde proton to the aromatic ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| CHO | 10.5 | 192.0 | Aldehyde proton is highly deshielded. |

| C-1 (C-CHO) | - | 130.0 | Quaternary carbon. |

| C-2 (C-Et) | - | 142.0 | Quaternary carbon, deshielded by ethyl group. |

| C-3 | 7.0 | 115.0 | Aromatic proton. |

| C-4 | 7.4 | 135.0 | Aromatic proton. |

| C-5 | 7.1 | 122.0 | Aromatic proton. |

| C-6 (C-OMe) | - | 160.0 | Quaternary carbon, deshielded by methoxy group. |

| OCH₃ | 3.9 | 56.0 | Methoxy group protons appear as a singlet. |

| CH₂CH₃ | 2.8 | 25.0 | Methylene (B1212753) protons appear as a quartet. |

| CH₂CH₃ | 1.3 | 15.0 | Methyl protons appear as a triplet. |

| Note: These are predicted values based on typical chemical shifts for substituted benzaldehydes and may vary from experimental values. |

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) offers insights into the molecular structure and dynamics in the crystalline or amorphous solid state. researchgate.net This technique is valuable for studying polymorphism, molecular packing, and intermolecular interactions. For this compound, ssNMR could be used to determine the conformation of the aldehyde and methoxy groups relative to the aromatic ring in the solid phase, which may be influenced by crystal packing forces. jst.go.jp Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solid samples.

Mass Spectrometric Techniques for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. For this compound (molecular formula C₁₀H₁₂O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized compound.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Nominal Mass | 164 amu |

| Monoisotopic Mass | 164.08373 Da |

| Common Adducts (M+H)⁺ | 165.09101 Da |

| (M+Na)⁺ | 187.07300 Da |

| Note: These values are calculated based on the elemental composition. |

Tandem Mass Spectrometry (MS/MS) is an advanced technique used to study the fragmentation of selected ions. nih.gov In an MS/MS experiment, a specific parent ion is selected, subjected to fragmentation (e.g., through collision-induced dissociation), and the resulting fragment ions (daughter ions) are analyzed. This provides detailed information about the molecule's structure and connectivity. The fragmentation pattern of this compound would be expected to show characteristic losses of its functional groups. Analysis of fragmentation products of related compounds like 2-methoxybenzaldehyde (B41997) can help predict these pathways. researchgate.net

Table 3: Plausible MS/MS Fragmentation Pathways for this compound ([M]+•, m/z = 164)

| Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Loss |

| 163 | H• | Hydrogen radical from aldehyde |

| 149 | •CH₃ | Methyl radical from methoxy or ethyl group |

| 135 | •CHO | Formyl radical |

| 135 | •C₂H₅ | Ethyl radical |

| 133 | OCH₃• | Methoxy radical |

| 119 | C₂H₅O• | Ethoxy radical (rearrangement) |

| 105 | C₂H₅ + CO | Loss of ethyl radical and carbon monoxide |

| Note: These pathways are predictive and based on common fragmentation patterns of aromatic aldehydes and ethers. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. ksu.edu.sa These techniques are complementary and are excellent for identifying functional groups, as different bonds and groups vibrate at characteristic frequencies. doi.org

For this compound, IR and Raman spectra would provide clear evidence for the key functional groups:

Aldehyde Group: A strong C=O stretching band in the IR spectrum around 1680-1700 cm⁻¹ is characteristic of an aromatic aldehyde. docbrown.info The C-H stretch of the aldehyde group typically appears as two weak bands between 2880 and 2650 cm⁻¹. orgchemboulder.com

Aromatic Ring: C=C stretching vibrations within the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.

Methoxy Group: The C-O stretching vibration of the aryl ether would be visible in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Ethyl Group: Aliphatic C-H stretching vibrations from the ethyl group would be found just below 3000 cm⁻¹.

Vibrational spectroscopy is also a valuable tool for conformational analysis. rsc.org For ortho-substituted benzaldehydes, different rotational isomers (rotamers) can exist depending on the orientation of the aldehyde group relative to the substituents. researchgate.net These different conformers can sometimes be distinguished by subtle shifts in their vibrational frequencies, particularly in the fingerprint region of the spectrum. Studies on related molecules like 2-methoxybenzaldehyde have utilized these techniques, sometimes combined with theoretical calculations, to assign vibrational modes and study solid-state dynamics. nih.govscispace.com

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman | From ethyl group. |

| Aldehyde C-H Stretch | 2880 - 2650 | IR | Typically two weak bands. |

| Carbonyl C=O Stretch | 1700 - 1680 | IR (Strong), Raman (Medium) | Conjugated aldehyde. |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman | Multiple bands expected. |

| C-O-C Asymmetric Stretch | 1275 - 1200 | IR (Strong) | Aryl ether. |

| C-O-C Symmetric Stretch | 1075 - 1000 | IR | Aryl ether. |

| Note: These are typical frequency ranges and the exact positions can be influenced by the substitution pattern and molecular conformation. |

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Conjugation Insights

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for probing the electronic structure of molecules containing chromophores. In this compound, the conjugated system of the benzene ring connected to the carbonyl group of the aldehyde constitutes the primary chromophore. This system gives rise to characteristic electronic transitions, namely π → π* and n → π* transitions.

While specific experimental data for this compound is not extensively published, the expected UV-Vis absorption maxima can be inferred from its structural analogue, 2-methoxybenzaldehyde. The electronic spectrum of 2-methoxybenzaldehyde shows absorption bands that are characteristic of substituted benzaldehydes. The methoxy and ethyl groups, being electron-donating, are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde. These shifts provide valuable information about the electronic effects of the substituents on the aromatic ring and the carbonyl group.

| Compound | Solvent | λmax (nm) | Transition Type |

| 2-Methoxybenzaldehyde | Ethanol | ~254, ~315 | π → π, n → π |

| Benzaldehyde | Hexane | 244, 282, 328 | π → π, n → π |

This table presents reference data for related compounds to illustrate expected absorption regions.

X-ray Crystallography for Solid-State Structural Determination (of derivatives/co-crystals)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be publicly available, the technique is frequently applied to its derivatives to understand intermolecular interactions and solid-state packing.

Research on derivatives provides crucial structural information. For instance, the crystal structure of 2-[4-(2-Formyl-6-methoxyphenoxy)butoxy]-3-methoxybenzaldehyde, a molecule incorporating the 2-formyl-6-methoxyphenoxy moiety, has been determined. researchgate.net Such studies reveal exact bond lengths, bond angles, and torsion angles, confirming the molecular geometry and stereochemistry. The analysis of its crystal lattice can elucidate non-covalent interactions like hydrogen bonds and π-π stacking, which govern the material's bulk properties.

Below are the crystallographic data for the derivative 2-[4-(2-Formyl-6-methoxyphenoxy)butoxy]-3-methoxybenzaldehyde. researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₀H₂₂O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.068 |

| b (Å) | 16.068 |

| c (Å) | 7.745 |

| β (°) | 93.171 |

| Volume (ų) | 878.1 |

| Z (molecules/unit cell) | 2 |

This data serves as a powerful example of how X-ray crystallography is used to unambiguously establish the solid-state conformation of complex molecules derived from the core structure of this compound.

Advanced Chromatographic Techniques for Purity Assessment and Isolation Research

Chromatography is indispensable for the separation, identification, and purification of chemical compounds. For a substance like this compound, various chromatographic methods are employed to ensure its purity, isolate it from reaction mixtures, and analyze its presence in complex samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile or thermally labile compounds. The development of a robust HPLC method is critical for quality control in synthesis and manufacturing. A typical method development process involves selecting an appropriate stationary phase (e.g., C18 column for reverse-phase chromatography), optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water), setting the flow rate, and choosing a suitable detection wavelength based on the compound's UV-Vis spectrum.

Method validation is performed according to established guidelines to ensure the method is accurate, precise, linear, sensitive, and specific. europa.euresearchgate.net While a specific validated method for this compound is not detailed in the available literature, the validation parameters for the structurally similar compound 2-hydroxy-4-methoxybenzaldehyde (B30951) provide a clear template for the required performance characteristics. researchgate.netcolab.ws

Example HPLC Method Validation Parameters (for 2-hydroxy-4-methoxybenzaldehyde) researchgate.netcolab.ws

| Parameter | Performance Metric | Result |

| Linearity | Range (µg/mL) | 5–350 |

| Correlation Coefficient (r) | > 0.998 | |

| Precision | Intra-day (% RSD) | 0.41–1.07 |

| Inter-day (% RSD) | 0.61–1.76 | |

| Sensitivity | Limit of Detection (LOD) (µg/mL) | 0.84 |

| Limit of Quantification (LOQ) (µg/mL) | Not specified |

A similar validation process would be essential to establish a reliable HPLC method for the routine analysis of this compound.

Given its aldehyde functional group and relatively low molecular weight, this compound is expected to be sufficiently volatile for analysis by Gas Chromatography (GC). GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. It is an ideal technique for assessing purity, identifying byproducts, and quantifying the compound in volatile mixtures. nist.gov

For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power. leco.comchemistry-matters.comresearchgate.net In GC×GC, two columns with different stationary phases (e.g., a non-polar column followed by a polar column) are coupled via a modulator. researchgate.netsepsolve.comcopernicus.org This setup allows for a two-dimensional separation, first by volatility and then by polarity, dramatically increasing peak capacity and resolution. leco.comresearchgate.netsepsolve.com This advanced technique is particularly useful for resolving co-eluting impurities that would be hidden in a standard one-dimensional GC analysis, providing a much more detailed chemical fingerprint of the sample. chemistry-matters.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. chemistryhall.comsigmaaldrich.comlibretexts.org In the synthesis of this compound or in reactions where it is a starting material, TLC can be used to track the consumption of reactants and the formation of products over time. libretexts.orgresearchgate.net

The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel on aluminum). The plate is then placed in a chamber with a suitable solvent system (eluent). As the eluent moves up the plate via capillary action, it separates the components of the mixture based on their polarity. The starting material and the product will typically have different polarities and thus different Retention Factor (Rf) values. libretexts.org

Rf = (distance traveled by the spot) / (distance traveled by the solvent front)

By comparing the spots of the reaction mixture to spots of the pure starting material and (if available) the product, a chemist can qualitatively assess the reaction's progress. chemistryhall.comresearchgate.net The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. This allows for the timely quenching and work-up of the reaction, optimizing yield and minimizing byproduct formation. thieme.de

Theoretical and Computational Chemistry Studies of 2 Ethyl 6 Methoxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of molecules like 2-Ethyl-6-methoxybenzaldehyde.

The electronic structure of this compound is central to its chemical behavior. Theoretical calculations can map the electron density distribution and identify the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

For aromatic aldehydes, the HOMO is typically a π-orbital distributed over the benzene (B151609) ring and the substituents, while the LUMO is often a π*-orbital with significant contributions from the carbonyl group. In the case of this compound, the presence of the electron-donating ethyl and methoxy (B1213986) groups is expected to raise the energy of the HOMO, while the electron-withdrawing aldehyde group lowers the energy of the LUMO. This would result in a relatively small HOMO-LUMO gap, indicating a propensity for electronic transitions and participation in chemical reactions.

Computational studies on similar molecules, such as 4-methoxybenzaldehyde (B44291), have shown that DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set can effectively predict these electronic properties mahendrapublications.comresearchgate.net. The frontier orbital energy gap in related compounds illustrates their high reactivity mahendrapublications.com.

Table 1: Predicted Electronic Properties of Substituted Benzaldehydes (Illustrative Data) Note: This table presents typical data for analogous compounds, as specific experimental or theoretical values for this compound are not readily available in the cited literature.

| Property | Typical Calculated Value (eV) | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.0 to -6.5 | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.5 to -2.0 | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 | DFT/B3LYP/6-311++G(d,p) |

The three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles, can be accurately determined through geometry optimization calculations. These calculations find the lowest energy arrangement of the atoms, which corresponds to the most stable molecular conformation. For a molecule with flexible groups like the ethyl and methoxy substituents, conformational analysis is crucial to identify the various possible spatial arrangements (conformers) and their relative energies.

Due to steric hindrance between the ortho-substituents (ethyl and methoxy groups) and the aldehyde group, the planar conformation, typical for benzaldehyde (B42025), is likely to be distorted in this compound. The aldehyde group may be twisted out of the plane of the benzene ring to relieve this steric strain. Similarly, the ethyl and methoxy groups will adopt conformations that minimize their interaction with each other and the adjacent aldehyde group. Computational methods can map the potential energy surface of the molecule as a function of key dihedral angles to identify the most stable conformers. Studies on substituted benzaldehydes often employ methods like DFT to optimize molecular geometries researchgate.net.

Vibrational and Electronic Spectra Predictions

Theoretical calculations can predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of this compound. The calculated vibrational frequencies correspond to the different modes of vibration of the molecule, such as stretching and bending of bonds. By comparing the predicted spectrum with experimental data, a detailed assignment of the spectral bands to specific molecular motions can be achieved. For benzaldehyde and its derivatives, characteristic vibrational frequencies include the C=O stretch of the aldehyde group (typically around 1700 cm⁻¹), C-H stretches of the aromatic ring and aldehyde group, and various ring vibrations study.comdocbrown.infomit.edu. Computational studies on 2-methoxybenzaldehyde (B41997) and 4-methoxybenzaldehyde have successfully used periodic DFT calculations to assign vibrational modes nih.gov.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV-Visible light. The predicted spectrum can help in understanding the electronic structure and identifying the nature of the electronic transitions (e.g., π → π* or n → π* transitions).

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Substituted Benzaldehydes (Illustrative Data) Note: This table presents typical data for analogous compounds, as specific experimental or theoretical values for this compound are not readily available in the cited literature.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C-H stretch (aromatic) | 3000 - 3100 | Stretching of C-H bonds on the benzene ring |

| C-H stretch (aldehyde) | 2700 - 2850 | Stretching of the C-H bond in the -CHO group |

| C=O stretch (aldehyde) | ~1700 | Stretching of the carbonyl double bond |

| C-O stretch (methoxy) | 1200 - 1300 (asymmetric), 1000 - 1100 (symmetric) | Stretching of the C-O bond in the -OCH₃ group |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be employed to model the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, key stationary points, including reactants, products, intermediates, and transition states, can be identified. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

For instance, the reactivity of the aldehyde group in reactions such as nucleophilic addition can be investigated. Theoretical calculations can determine the activation energy of the reaction, which is the energy difference between the reactants and the transition state. This information provides insights into the feasibility and kinetics of the reaction. While specific reaction pathway modeling for this compound is not widely documented, studies on related compounds, such as the Henry reaction of substituted benzaldehydes bearing an ortho-alkoxy group, provide a framework for how such investigations could be conducted researchgate.net. Computational studies on the reaction of phenol (B47542) with formaldehyde (B43269) have also demonstrated the utility of these methods in elucidating reaction mechanisms usda.gov.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. In an MD simulation, the motion of each atom in the molecule is calculated based on a force field that describes the interatomic interactions. This allows for the investigation of conformational changes, solvent effects, and transport properties.

For this compound, MD simulations could be used to explore its behavior in different solvents, providing insights into solubility and the nature of solute-solvent interactions. For example, simulations could reveal how the molecule interacts with polar and non-polar solvents through hydrogen bonding or van der Waals forces. Such simulations have been applied to study the behavior of other aromatic aldehydes and related molecules in various environments nih.govnih.gov.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (excluding biological activity implications)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured properties for a set of similar compounds. Once a reliable model is developed, it can be used to predict the properties of new, unmeasured compounds like this compound.

For this molecule, QSPR studies could be used to predict properties such as boiling point, vapor pressure, solubility, and chromatographic retention times. The molecular descriptors used in such models can be derived from the molecular structure and can be of various types, including constitutional, topological, geometrical, and electronic descriptors. QSAR/QSPR studies have been successfully applied to various classes of organic compounds, including substituted benzaldehydes and aromatic ethers, to predict their physicochemical properties jmaterenvironsci.comnih.govnih.govwikipedia.orgmdpi.com.

Analysis of Intermolecular Interactions and Crystal Packing in Derivatives of this compound Currently Unavailable in Surveyed Literature

A comprehensive review of theoretical and computational chemistry studies focusing on the intermolecular interactions and crystal packing of derivatives of this compound reveals a significant gap in the available scientific literature. Despite extensive searches for crystallographic data and computational analyses, specific studies detailing the solid-state structure of this particular class of compounds could not be identified.

While research into the crystal structures of various substituted benzaldehyde derivatives is an active area of investigation, providing valuable insights into supramolecular chemistry and materials science, derivatives of this compound have not been the subject of such detailed structural analysis in the public domain.

For context, studies on related compounds, such as derivatives of 2-hydroxy-4-methoxybenzaldehyde (B30951) and ethyl 2,6-dimethoxybenzoate, have offered significant understanding of how different functional groups influence crystal packing. These studies often reveal complex networks of intermolecular forces, including:

Hydrogen Bonding: A dominant force in crystal engineering, where hydroxyl or amine groups on a benzaldehyde derivative can act as hydrogen bond donors, and carbonyl or methoxy groups can act as acceptors.

π-π Stacking: Interactions between aromatic rings that can significantly influence the electronic properties of the crystalline material.

For instance, the crystal structure of a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde demonstrates the formation of two-dimensional supramolecular layers consolidated by numerous O-H···O and C-H···O hydrogen bonds. Similarly, the analysis of ethyl 2,6-dimethoxybenzoate shows that its crystal packing is stabilized by a combination of dipole-dipole attractions, C-H···π, and weak C-H···O interactions, with no evidence of π-π stacking.

The specific arrangement of the ethyl and methoxy groups at the 2 and 6 positions on the benzaldehyde ring in the requested derivatives would introduce unique steric and electronic effects. These would, in turn, dictate the preferred modes of intermolecular interactions and the resulting crystal packing motifs. However, without experimental single-crystal X-ray diffraction data or dedicated computational modeling for these specific derivatives, any discussion on their intermolecular interactions and crystal packing would be purely speculative.

Therefore, this section remains unwritten pending future research and publication of crystallographic studies on derivatives of this compound.

Derivatization and Analog Synthesis of 2 Ethyl 6 Methoxybenzaldehyde

Synthesis of Aldehyde Derivatives (e.g., Imines, Oximes, Hydrazones, Acetals)

The aldehyde group is the most reactive site on 2-Ethyl-6-methoxybenzaldehyde and readily undergoes condensation reactions with various nucleophiles to form a range of derivatives. These reactions typically involve the formation of a new carbon-nitrogen or carbon-oxygen double or single bond at the carbonyl carbon.

Imines (Schiff Bases): Imines are formed through the condensation reaction of the aldehyde with primary amines. This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the imine C=N double bond. While specific studies on this compound are not prevalent, the synthesis is analogous to the formation of imines from other benzaldehydes. researchgate.netchempedia.info

Oximes: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH), usually from hydroxylamine hydrochloride, yields an oxime. arpgweb.com This reaction is pH-dependent and can be performed in various solvents, often with a mild base to neutralize the HCl. rsc.orgijprajournal.com Green chemistry approaches have utilized natural acids or even mineral water as a solvent for such transformations. ijprajournal.comias.ac.in The resulting oximes are crystalline solids and are important intermediates in organic synthesis. ijprajournal.com

Hydrazones: Hydrazones are synthesized by treating the aldehyde with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine). The reaction is a condensation, similar to imine and oxime formation, and is often carried out in a protic solvent like ethanol, sometimes with a catalytic amount of acid. nih.govnih.govresearchsquare.comasianpubs.org These compounds contain the R-CH=N-NHR' moiety and are of significant interest due to their diverse applications. nih.gov

Acetals: Acetals are formed by the reaction of the aldehyde with two equivalents of an alcohol in the presence of an acid catalyst. The reaction proceeds through a hemiacetal intermediate. unimed.ac.id This process is reversible and is often used as a method to protect the aldehyde group during other synthetic transformations. ymerdigital.com Various catalysts, including Lewis acids like zirconium tetrachloride, can be employed to facilitate this reaction under mild conditions. organic-chemistry.org

Table 1: Synthesis of Aldehyde Derivatives from this compound (Analogous Reactions)

| Derivative | Reagent(s) | General Reaction Conditions | Product Structure |

| Imine | Primary Amine (R-NH₂) | Acid catalyst, removal of water | |

| Oxime | Hydroxylamine (NH₂OH·HCl) | Mild base (e.g., pyridine), ethanol | |

| Hydrazone | Hydrazine (H₂NNH₂) or Substituted Hydrazine | Ethanol, catalytic acid | |

| Acetal | Alcohol (R-OH, 2 eq.) | Acid catalyst (e.g., H⁺, ZrCl₄) |

Formation of Aromatic Ring-Modified Analogs

Modification of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution (SEAr). The feasibility and outcome of these reactions are governed by the directing effects of the existing substituents: the ethyl group (-CH₂CH₃) and the methoxy (B1213986) group (-OCH₃).

Both the ethyl and methoxy groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene (B151609). They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. wikipedia.orgmasterorganicchemistry.com

In this compound:

The methoxy group at C6 strongly directs to its ortho (C5) and para (C3) positions.

The ethyl group at C2 directs to its ortho (C3) and para (C5) positions.

The directing effects of both groups reinforce each other, strongly favoring substitution at the C3 and C5 positions. The methoxy group is a more powerful activating group than the ethyl group, so its influence is generally dominant. Steric hindrance from the adjacent ethyl and aldehyde groups might influence the regioselectivity between the C3 and C5 positions.

Potential electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom. stackexchange.com

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide and a Lewis acid to introduce an alkyl or acyl group. masterorganicchemistry.com

Nucleophilic aromatic substitution (NAS) on this ring is generally not feasible as it requires the presence of strong electron-withdrawing groups (like -NO₂) to activate the ring towards nucleophilic attack, which are absent in the parent molecule. youtube.comlibretexts.org

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Ortho/Para/Meta Director |

| -OCH₃ (Methoxy) | C6 | Strongly Activating | Ortho, Para |

| -CH₂CH₃ (Ethyl) | C2 | Activating | Ortho, Para |

| -CHO (Aldehyde) | C1 | Deactivating | Meta |

Side-Chain Functionalized Derivatives

The ethyl side-chain provides another avenue for derivatization. The carbon atom attached directly to the benzene ring (the benzylic position) is particularly susceptible to radical reactions.

A common strategy for functionalizing such a side-chain is through benzylic bromination . This reaction typically uses N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light. This would selectively introduce a bromine atom at the benzylic position of the ethyl group, forming 2-(1-bromoethyl)-6-methoxybenzaldehyde.

This bromo-derivative is a versatile intermediate. The bromine atom is a good leaving group and can be readily displaced by a variety of nucleophiles in SN1 or SN2 reactions to introduce a wide range of functional groups.

Examples of subsequent reactions include:

Hydrolysis: Reaction with water or hydroxide (B78521) to form an alcohol.

Alkoxylation: Reaction with an alkoxide to form an ether.

Cyanation: Reaction with cyanide salts to introduce a nitrile group.

Amination: Reaction with ammonia (B1221849) or amines to form a new amine.

This two-step sequence allows for the synthesis of a library of derivatives with modified side-chains, each potentially having unique properties.

Table 3: Potential Side-Chain Functionalized Derivatives via Benzylic Bromination

| Reagent for Substitution | Functional Group Introduced | Derivative Name |

| H₂O / OH⁻ | -OH (Alcohol) | 2-(1-hydroxyethyl)-6-methoxybenzaldehyde |

| NaOR (Alkoxide) | -OR (Ether) | 2-(1-alkoxyethyl)-6-methoxybenzaldehyde |

| NaCN | -CN (Nitrile) | 2-(1-cyanoethyl)-6-methoxybenzaldehyde |

| NH₃ | -NH₂ (Amine) | 2-(1-aminoethyl)-6-methoxybenzaldehyde |

Chiral Derivatives and Enantiomeric Separations

The introduction of chirality into derivatives of this compound can be achieved through several synthetic strategies. The aldehyde group and the benzylic position of the ethyl side-chain are key handles for introducing stereocenters.

Synthesis of Chiral Derivatives:

From the Aldehyde: The aldehyde can undergo asymmetric nucleophilic additions (e.g., using a chiral organometallic reagent) or aldol (B89426) reactions with chiral auxiliaries to create a new stereocenter at the carbonyl carbon, resulting in chiral secondary alcohols.

From the Side-Chain: Asymmetric reduction of a ketone, formed by oxidation of the alcohol derived from benzylic bromination and hydrolysis, could yield a chiral alcohol. Alternatively, chiral catalysts could be employed during substitution reactions on the benzylic position.

Once a racemic or diastereomeric mixture of chiral derivatives is synthesized, separation of the enantiomers is necessary to study the properties of the individual stereoisomers.

Enantiomeric Separations: The most common method for separating enantiomers is chiral chromatography , particularly high-performance liquid chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different rates. For example, CSPs based on cyclodextrins or cellulose (B213188) derivatives have been used for the separation of structurally related chiral compounds. The choice of mobile phase and temperature are critical parameters that must be optimized to achieve baseline separation.

Classical resolution, which involves the formation of diastereomeric salts by reacting the chiral derivative (e.g., a carboxylic acid or amine) with a chiral resolving agent, is another established method. The resulting diastereomers can often be separated by crystallization due to differences in their physical properties. sciencenet.cn

Advanced Applications in Organic Synthesis and Materials Science

2-Ethyl-6-methoxybenzaldehyde as a Versatile Building Block in Complex Molecule Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.com Aldehydes, in particular, are highly attractive building blocks due to their reactivity with a diverse array of nucleophiles. sigmaaldrich.com The aldehyde functional group in this compound is a key feature, enabling its participation in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

This compound serves as a crucial intermediate in multi-step synthetic sequences. For instance, related methoxy (B1213986) benzaldehydes are precursors in the synthesis of other functionalized aromatic compounds through reactions like demethylation or further substitution on the aromatic ring. While direct examples for the 2-ethyl-6-methoxy isomer are not extensively documented in readily available literature, the principles of its reactivity can be inferred from similar structures. Its functional groups allow it to be a key component in the construction of larger, more intricate molecular frameworks, which is fundamental in medicinal chemistry, organic chemistry, and material chemistry. sigmaaldrich.com

Reactions typical for benzaldehydes, such as the Horner-Wadsworth-Emmons reaction to form α,β-unsaturated amides, demonstrate the utility of such compounds. In these reactions, a substituted benzaldehyde (B42025) is reacted with a phosphonoacetamide (B1211979) to yield complex amide structures. mdpi.com Similarly, this compound could be employed in condensation reactions, such as the Knoevenagel condensation, which is instrumental in the synthesis of polyhydroquinoline derivatives. nih.gov

Precursor for Advanced Materials (e.g., Polymers, Liquid Crystals, Dyes, Optical Brighteners, Sensors)

The structural characteristics of this compound make it a promising precursor for a variety of advanced materials. Benzaldehyde derivatives are widely used in the synthesis of materials with specific optical, electronic, and thermal properties.

Liquid Crystals: Substituted benzaldehydes are integral to the synthesis of liquid crystals. semanticscholar.orgmdpi.comnih.gov These materials exhibit phases of matter that have properties between those of conventional liquids and solid crystals. colorado.edu The synthesis often involves reacting a benzaldehyde derivative with a substituted aniline (B41778) to form a Schiff base, a common linking unit in liquid crystalline molecules. semanticscholar.orgnih.gov The linearity and polarity of the resulting molecules are crucial for the formation of mesophases. nih.gov For example, new series of quinoline-containing liquid crystalline compounds have been synthesized through the reaction of substituted anilines and benzaldehydes with pyruvic acid. semanticscholar.org Although direct synthesis using this compound is not specified, its structure is analogous to precursors used in established synthetic routes for nematic and smectic liquid crystals. semanticscholar.orgnih.gov

Table 1: Examples of Benzaldehyde Derivatives in Liquid Crystal Synthesis

| Benzaldehyde Derivative | Resulting Liquid Crystal Type | Reference |

| 4-Alkoxybenzaldehydes | Nematic and Smectic Phases | nih.gov |

| 4-Chlorobenzaldehyde | Nematic Phase | nih.gov |

| 4-Bromobenzaldehyde | Nematic Phase | nih.gov |

| 4-Methoxybenzaldehyde (B44291) | Nematic Phase | nih.gov |

Dyes: Azo compounds, which are known for their use as dyes, can be synthesized using benzaldehyde derivatives. mdpi.com The synthesis process can involve the creation of a diazonium salt that is then reacted with a benzaldehyde compound, such as 2-hydroxy-3-methoxy benzaldehyde, to form an azo dye ligand. biointerfaceresearch.com These dyes have applications not only in textiles but also as indicators in analytical chemistry. mdpi.com The presence of the methoxy and aldehyde groups on this compound makes it a suitable candidate for similar synthetic pathways to create novel dye molecules. mdpi.combiointerfaceresearch.com

Optical Brighteners: Optical brighteners, or fluorescent whitening agents, are chemical compounds that absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, causing a whitening effect. specialchem.comknowde.com Benzaldehyde derivatives, such as Benzaldehyde-2-Sodium Sulphonate, serve as key intermediates in the synthesis of some optical brighteners. made-in-china.com These compounds are used in a variety of polymers, including polyesters, polyamides, and polyolefins, to compensate for yellow discoloration. specialchem.com The aromatic structure of this compound is consistent with the core structures of many organic compounds used as optical brighteners.

Role in the Development of Novel Catalysts or Ligands

Substituted benzaldehydes are pivotal in the synthesis of ligands for coordination chemistry, which in turn are used to develop novel catalysts. A common route is the synthesis of Schiff base ligands through the condensation of an aldehyde with a primary amine. For example, (E)-2-Methoxy-6-(R-imino)methylphenols are synthesized by the condensation of 2-hydroxy-3-methoxybenzaldehyde (B140153) with primary amines. researchgate.net

These ligands can coordinate with metal ions to form catalysts for various organic transformations. For instance, a novel catalyst based on a modified zirconium metal-organic framework (MOF) was developed for the synthesis of polyhydroquinolines. nih.gov The modification of the MOF involved using pyridine (B92270) carboxaldehyde, another aldehyde derivative, to create active sites for catalysis. nih.gov The reactivity of the aldehyde group in this compound allows for its incorporation into similar ligand structures, potentially leading to new catalysts with unique selectivity and activity.

Synthesis of Specialty Chemicals and Intermediates (non-pharmaceutical/agrochemical product focus)

Beyond complex synthesis and materials, this compound is a valuable intermediate for the production of various specialty chemicals. Its derivatives can find use in industries ranging from fragrances and flavors to electronics. For example, 2,5-dimethoxybenzaldehyde (B135726) is an intermediate used for preparing textile dyes and as an additive to improve the performance of electroplating baths. google.com

The compound can be chemically modified to produce other useful intermediates. The transformation of the aldehyde group into other functionalities, or substitutions on the aromatic ring, can lead to a diverse array of specialty chemicals. For instance, the formylation of related phenols is a key step in producing hydroxybenzaldehydes, which are themselves important intermediates. google.com The specific combination of ethyl and methoxy groups on the ring provides a unique starting point for creating specialty chemicals with tailored properties for specific industrial applications.

Future Research Directions and Unexplored Avenues

Development of Highly Selective and Efficient Synthetic Routes

The synthesis of polysubstituted aromatic compounds, particularly those with sterically demanding groups in the ortho positions, presents a considerable challenge in organic chemistry. Current synthetic strategies often suffer from low yields, lack of regioselectivity, and the need for harsh reaction conditions. For 2-Ethyl-6-methoxybenzaldehyde, the development of highly selective and efficient synthetic routes is a primary research goal.

Another promising avenue is the exploration of one-pot reduction/cross-coupling procedures. rug.nlnih.gov Such a method could involve the use of a stable hemiaminal intermediate to protect the aldehyde functionality while a cross-coupling reaction is performed to introduce the ethyl group. This approach could significantly shorten the synthetic sequence and improve yields.

| Potential Synthetic Strategy | Key Advantages | Research Focus |

| Directed C-H Activation | High regioselectivity, late-stage functionalization | Development of catalysts tolerant to steric hindrance |

| One-Pot Reduction/Cross-Coupling | Increased efficiency, reduced purification steps | Optimization of reaction conditions for the specific substrate |

| Flow Chemistry Synthesis | Improved safety, scalability, and reproducibility | Design of microreactors for continuous production |

Exploration of Novel Reactivity and Catalytic Transformations